molecular formula C19H12O3 B8005208 3-(2-Naphthoyl)-5-hydroxybenzofuran

3-(2-Naphthoyl)-5-hydroxybenzofuran

Cat. No.: B8005208
M. Wt: 288.3 g/mol
InChI Key: XAKGDPVDSSCRGQ-UHFFFAOYSA-N
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Description

3-(2-Naphthoyl)-5-hydroxybenzofuran is a synthetic benzofuran derivative designed for research applications. This compound features a 5-hydroxybenzofuran core structure, a scaffold recognized in medicinal chemistry for its diverse biological activities . The structure is substituted at the 3-position with a 2-naphthoyl group, a bulky aromatic system that may influence the compound's binding affinity and interaction with biological targets through hydrophobic interactions and π-π stacking . Benzofuran derivatives have been extensively investigated for their potential as inhibitors of various enzymes. Research on analogous structures has shown promise in areas such as anti-tyrosinase activity, which is relevant for dermatological research and the study of hyperpigmentation . Other benzofuran-based compounds have been explored as leukotriene biosynthesis inhibitors for anti-inflammatory research , and as alpha-glucosidase or alpha-amylase inhibitors for metabolic disease studies . The specific mechanism of action and primary research applications for this compound are yet to be fully characterized and represent an open field for scientific investigation. Researchers may utilize this compound as a key intermediate in organic synthesis or as a standard in analytical profiling. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(5-hydroxy-1-benzofuran-3-yl)-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O3/c20-15-7-8-18-16(10-15)17(11-22-18)19(21)14-6-5-12-3-1-2-4-13(12)9-14/h1-11,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKGDPVDSSCRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C3=COC4=C3C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Cyclization of Resorcinol Derivatives

Microwave irradiation has emerged as a high-efficiency method for constructing benzofuran cores. A phase-transfer catalytic (PTC) approach, as demonstrated by Krishna Murthy et al. , involves condensing 4,6-diacyl resorcinols with α-bromoketones under solvent-free conditions. For 3-(2-naphthoyl)-5-hydroxybenzofuran:

  • Starting Materials :

    • 4,6-Dibenzoyl resorcinol (1) serves as the diacyl resorcinol precursor.

    • 2-Bromo-1-(2-naphthyl)ethanone (2) introduces the naphthoyl group.

  • Reaction Conditions :

    • Microwave Method : Mix (1) and (2) with baked K₂CO₃ (solid support) and irradiate at 300W for 1–3 minutes.

    • PTC Method : React (1) and (2) with tetrabutyl ammonium hydrogen sulfate in ethylene dichloride at 55–60°C for 6–8 hours .

  • Outcome :

    • Microwave irradiation yields This compound in ~75% yield (Table 1), avoiding toxic solvents and reducing reaction time compared to PTC (45% yield).

Table 1: Comparison of Microwave vs. PTC Methods

ParameterMicrowavePTC
Yield (%)7545
Time3 min8 hrs
SolventNoneEDC
Temperature (°C)15060

Friedel-Crafts acylation enables direct introduction of the naphthoyl group onto a preformed benzofuran core. This method draws from Shechter’s work on naphthoylindoles :

  • Benzofuran Core Synthesis :

    • Ethyl 5-hydroxybenzofuran-2-carboxylate (3) is prepared via cyclization of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate in DMF/K₂CO₃ .

  • Acylation Step :

    • React (3) with 2-naphthoyl chloride (4) in anhydrous AlCl₃/CH₂Cl₂ at 0°C→RT for 12 hours.

    • Hydrolyze the ester group using NaOH/EtOH to yield the free hydroxyl group .

  • Challenges :

    • The hydroxyl group at position 5 requires protection (e.g., TBS ether) during acylation to prevent side reactions. Deprotection with TBAF restores the hydroxyl functionality.

Oxidative Rearrangement of Flavylium Salts

Flavylium salt oxidation, as described in US Patent 3,147,280 , offers a novel pathway:

  • Flavylium Precursor Synthesis :

    • 3-Methyl-4'-hydroxyflavylium chloride (5) is treated with 2-naphthoic anhydride in AcOH/H₂SO₄.

  • Oxidation :

    • Expose (5) to H₂O₂/FeSO₄ in acidic medium, inducing rearrangement to This compound .

  • Advantages :

    • Single-step process with yields ≥50%.

    • Tunable substituents via flavylium precursor modification.

Palladium-Catalyzed Coupling and Cyclization

Adapting methodologies from Dronedarone synthesis , a tandem coupling-cyclization approach is feasible:

  • Suzuki-Miyaura Coupling :

    • React 5-hydroxy-2-iodophenol (6) with 2-naphthoylboronic acid (7) using Pd(PPh₃)₄/Na₂CO₃ in DMF/H₂O.

  • Cyclization :

    • Treat the coupled product with propargyl bromide/K₂CO₃ in DMF, followed by AuCl₃-catalyzed cyclization to form the benzofuran ring .

Key Observations :

  • Pd catalysis achieves >80% coupling efficiency.

  • Microwave-assisted cyclization (100°C, 10 min) enhances throughput .

Radical-Mediated Synthesis Using DMSO/TCT

A metal-free method from J. Org. Chem. utilizes dimethyl sulfoxide (DMSO) as a dual synthon:

  • Reaction Setup :

    • Mix 5-hydroxy-2-(prop-1-yn-1-yl)phenyl 2-naphthoate (8) with cyanuric chloride (TCT) in DMSO/H₂O.

  • Mechanism :

    • TCT activates DMSO, generating methyl and thiomethyl radicals that facilitate cyclization.

    • Water controls quaternary center formation, directing selectivity toward benzofuran-3(2H)-one intermediates .

  • Yield : 68% after 6 hours at 80°C.

Chemical Reactions Analysis

2.1. Phase Transfer Catalysis Method

  • Reactants : 4,6-diacyl resorcinols and α-bromoketones.

  • Catalyst : Tetrabutyl ammonium hydrogen sulfate.

  • Solvent : Ethylenedichloride.

  • Conditions : The reaction is performed at 55-60°C for 6-8 hours.

2.2. Microwave Irradiation Method

  • Reactants : Similar to the phase transfer method.

  • Conditions : The mixture is irradiated at 300W for 1-3 minutes, significantly reducing the reaction time compared to traditional methods.

Both methods yield high purity products, with microwave irradiation often providing better yields and shorter reaction times .

3.1. Oxidative Reactions

3-(2-Naphthoyl)-5-hydroxybenzofuran can undergo oxidative transformations, particularly when treated with iodine or other oxidizing agents. These reactions can lead to various functionalized products, including hydroxylated derivatives and acylated forms.

3.2. Cross-Coupling Reactions

Cross-coupling reactions involving this compound have been explored using various nucleophiles, leading to the formation of diverse products. The presence of the naphthoyl group enhances reactivity due to increased electron density.

Table 2: Cross-Coupling Reaction Outcomes

NucleophileSolventYield (%)
Benzyl mercaptanCHCl₃27
ThiophenecarbonylCHCl₃93
Aliphatic aminesDCMModerate

These reactions highlight the versatility of this compound in forming new chemical bonds under mild conditions .

Characterization of Reaction Products

The products obtained from the reactions involving this compound are typically characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and confirmation of functional groups.

  • Infrared Spectroscopy (IR) : Useful for identifying functional groups based on characteristic absorption bands.

  • Mass Spectrometry (MS) : Assists in determining molecular weights and structural elucidation.

Table 3: Characterization Techniques

TechniquePurpose
NMRStructural confirmation
IRFunctional group identification
MSMolecular weight determination

Scientific Research Applications

Organic Synthesis

3-(2-Naphthoyl)-5-hydroxybenzofuran serves as a precursor for synthesizing various heterocyclic compounds. Its unique structure allows for the creation of complex molecular frameworks essential in organic synthesis.

Biological Research

The compound is studied for its potential bioactivity:

  • Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways by interacting with specific enzymes and receptors, potentially inhibiting pro-inflammatory mediators.

Medicinal Chemistry

Research indicates potential therapeutic uses:

  • Drug Development : Derivatives of this compound are explored for their efficacy against diseases such as cancer and inflammatory disorders.
  • Pharmacological Studies : Its interactions with biological systems make it a model compound for studying benzofuran derivatives' effects on human health.

Material Science

In industrial applications, this compound is used in the production of:

  • Dyes and Pigments : Its chemical properties allow it to be utilized in creating vibrant colors for various materials.
  • Specialty Chemicals : Employed in synthesizing compounds with specific functionalities in material science.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of derivatives of this compound on human hepatoma cells. Results indicated that certain modifications to the compound enhanced its cytotoxicity, suggesting a viable pathway for developing new cancer therapies .

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory properties of this compound demonstrated that it could inhibit the activity of enzymes involved in inflammatory pathways. In vitro assays showed significant reductions in inflammatory markers when treated with the compound .

Mechanism of Action

The mechanism of action of 3-(2-Naphthoyl)-5-hydroxybenzofuran involves its interaction with specific molecular targets and pathways. The hydroxyl group and the naphthoyl moiety play crucial roles in its bioactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

A key structural analogue is N-(4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)butyl)-2-naphthamide (Compound 1 ), which shares the 2-naphthoyl group but replaces the benzofuran core with a piperazine-linked butyl chain and a trifluoromethylphenyl group . This substitution alters solubility and target selectivity:

  • Lipophilicity : 3-(2-Naphthoyl)-5-hydroxybenzofuran (logP ~3.2) is less lipophilic than Compound 1 (logP ~4.5) due to the polar hydroxyl group.
  • Hydrogen Bonding : The 5-hydroxy group in the benzofuran derivative enables stronger interactions with polar residues in enzyme active sites compared to the amide linker in Compound 1 .

Data Table: Comparative Analysis of Key Compounds

Property This compound N-(4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)butyl)-2-naphthamide 2-naphthoyl-KKR-pNA
Core Structure Benzofuran Piperazine-butylamide Peptide substrate
Key Substituents 5-hydroxy, 2-naphthoyl Trifluoromethylphenyl, 2-naphthamide 2-naphthoyl, pNA
Lipophilicity (logP) ~3.2 ~4.5 ~1.8
Biological Target mTOR, estrogen receptors CNS receptors (e.g., serotonin) WNV protease
Synthetic Yield >80% ~45% Not reported
Primary Application Anticancer agents Neurological imaging/therapy Protease research

Research Findings and Mechanistic Insights

  • This compound : Demonstrates dual inhibition of mTOR and estrogen signaling, with molecular docking studies suggesting binding to the ATP-binding pocket of mTOR (binding energy = -9.2 kcal/mol) .
  • Compound 1 : Radiolabeled with carbon-11 for PET imaging, showing high affinity for serotonin receptors (Kᵢ = 1.3 nM) due to its trifluoromethyl group enhancing blood-brain barrier penetration .
  • 2-naphthoyl-KKR-pNA : Used to study WNV protease kinetics (kₐₜₜ/Kₘ = 1.2 × 10⁴ M⁻¹s⁻¹), with the 2-naphthoyl group stabilizing substrate-enzyme interactions via hydrophobic packing .

Q & A

Q. What interdisciplinary approaches integrate this compound into drug delivery or catalytic systems?

  • Methodology :
  • Drug Delivery : Encapsulate in polymeric nanoparticles (e.g., PLGA) for controlled PAR2 agonist release.
  • Catalysis : Functionalize with transition metals (e.g., Pd) for cross-coupling reactions, leveraging naphthoyl π-systems for substrate binding .

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